

tert-Butyl (5-iodopyridin-2-yl)carbamate structure and synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl (5-iodopyridin-2-yl)carbamate*

Cat. No.: B1341627

[Get Quote](#)

An In-depth Technical Guide to **tert-Butyl (5-iodopyridin-2-yl)carbamate**: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **tert-butyl (5-iodopyridin-2-yl)carbamate**, a key building block in medicinal chemistry and organic synthesis. It details the compound's structure and presents a thorough guide to its synthesis, including detailed experimental protocols and quantitative data.

Compound Structure and Properties

tert-Butyl (5-iodopyridin-2-yl)carbamate is a carbamate-protected derivative of 2-amino-5-iodopyridine. The introduction of the tert-butoxycarbonyl (Boc) group serves to modulate the reactivity of the amino group, making the molecule a versatile intermediate for various coupling reactions and further functionalization, particularly in the development of pharmaceutical agents.

Chemical Structure:

- IUPAC Name: *tert-butyl N-(5-iodo-2-pyridinyl)carbamate* [1]
- Molecular Formula: $C_{10}H_{13}IN_2O_2$ [1]

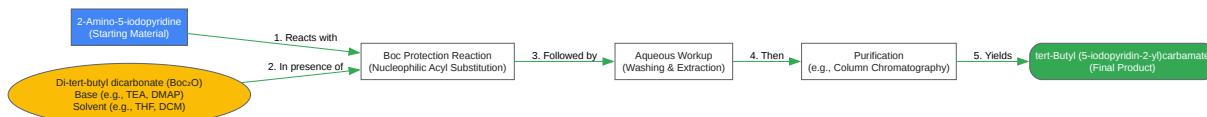

- Molecular Weight: 320.13 g/mol [1]
- CAS Number: 375853-79-5[1]

Figure 1: Chemical structure of **tert-Butyl (5-iodopyridin-2-yl)carbamate**

Synthesis Overview

The primary and most efficient method for the synthesis of **tert-butyl (5-iodopyridin-2-yl)carbamate** is the protection of the amino group of 2-amino-5-iodopyridine using di-tert-butyl dicarbonate (Boc_2O). This reaction is a standard nucleophilic acyl substitution. The starting material, 2-amino-5-iodopyridine, is commercially available or can be synthesized from 2-aminopyridine through iodination.[2][3]

The Boc protection reaction is typically carried out in an organic solvent in the presence of a base. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.

[Click to download full resolution via product page](#)

Figure 2: General synthesis workflow for the target compound.

Quantitative Data for Synthesis

The following table summarizes representative reaction conditions for the Boc protection of aminopyridines. While yields may vary based on the specific substrate and scale, these protocols provide a reliable baseline for the synthesis of **tert-butyl (5-iodopyridin-2-yl)carbamate**.

Parameter	Protocol 1	Protocol 2 (Catalytic)
Starting Material	2-Amino-5-iodopyridine (1.0 eq)	2-Amino-5-iodopyridine (1.0 eq)
Reagent	Di-tert-butyl dicarbonate (1.1-1.2 eq)	Di-tert-butyl dicarbonate (1.1-1.5 eq)
Base	Triethylamine (TEA) (1.1-1.5 eq)	Triethylamine (TEA) (1.5 eq)
Catalyst	None	4-Dimethylaminopyridine (DMAP) (0.01 eq)
Solvent	Tetrahydrofuran (THF) or Dichloromethane (DCM)	Dichloromethane (DCM)
Temperature	Room Temperature (approx. 20-25°C)	Room Temperature (approx. 20-25°C)
Reaction Time	1-4 hours (monitored by TLC)	0.5-8 hours (monitored by TLC)
Typical Yield	>85%	80-90% (based on aminopyridine) [4]
Reference	[5]	[4]

Detailed Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of **tert-butyl (5-iodopyridin-2-yl)carbamate** from 2-amino-5-iodopyridine.

Protocol: Boc Protection of 2-Amino-5-iodopyridine

Materials and Reagents:

- 2-Amino-5-iodopyridine
- Di-tert-butyl dicarbonate (Boc₂O)

- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes (or petroleum ether) for elution

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or argon gas inlet
- Syringes
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-iodopyridine (e.g., 1.0 g, 4.55 mmol, 1.0 eq).
- Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (20 mL). To this solution, add triethylamine (0.76 mL, 5.46 mmol, 1.2 eq) via syringe.

- **Boc Anhydride Addition:** While stirring the solution at room temperature, add di-tert-butyl dicarbonate (1.09 g, 5.00 mmol, 1.1 eq) portion-wise as a solid.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.^[5]
- **Quenching and Workup:** Upon completion, dilute the reaction mixture with DCM (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
- **Drying and Concentration:** Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to afford **tert-butyl (5-iodopyridin-2-yl)carbamate** as a solid.

This guide provides the essential information for the synthesis and understanding of **tert-butyl (5-iodopyridin-2-yl)carbamate**. Researchers are advised to consult the cited literature and adhere to all standard laboratory safety procedures when carrying out these protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl (5-iodopyridin-2-yl)carbamate | C₁₀H₁₃IN₂O₂ | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]

- 3. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents
[patents.google.com]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents
[patents.google.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [tert-Butyl (5-iodopyridin-2-yl)carbamate structure and synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1341627#tert-butyl-5-iodopyridin-2-yl-carbamate-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com